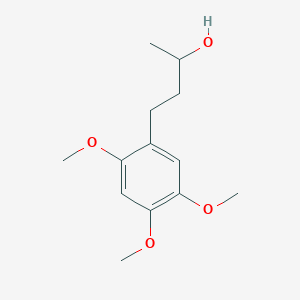
4-(2,4,5-Trimethoxyphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,5-Trimethoxyphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O4 and a molecular weight of 240.3 g/mol . This compound is characterized by the presence of a trimethoxyphenyl group attached to a butanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,5-Trimethoxyphenyl)butan-2-ol typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2,4,5-Trimethoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
Scientific Research Applications
4-(2,4,5-Trimethoxyphenyl)butan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4,5-Trimethoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, leading to biological effects such as inhibition of tubulin polymerization and modulation of signaling pathways . These interactions contribute to its potential therapeutic properties.
Comparison with Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy.
Uniqueness: 4-(2,4,5-Trimethoxyphenyl)butan-2-ol is unique due to its specific trimethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
4-(2,4,5-trimethoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O4/c1-9(14)5-6-10-7-12(16-3)13(17-4)8-11(10)15-2/h7-9,14H,5-6H2,1-4H3 |
InChI Key |
ALVKKKVBIVWAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


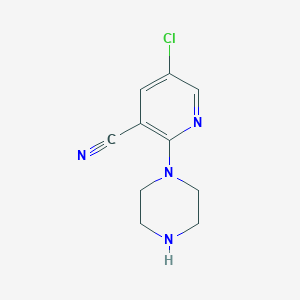
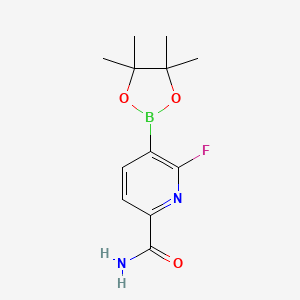
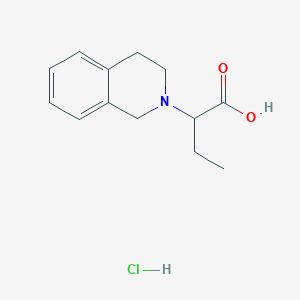
![5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)
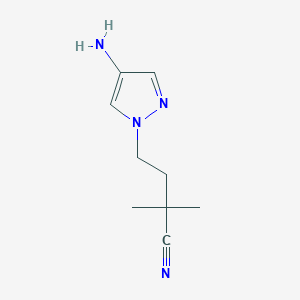
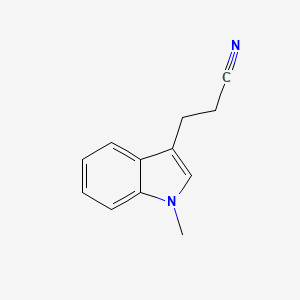
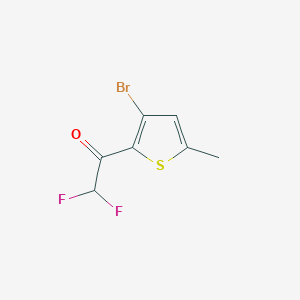
![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)

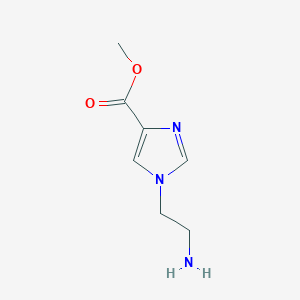
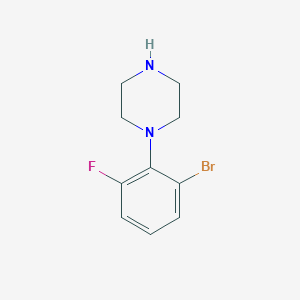
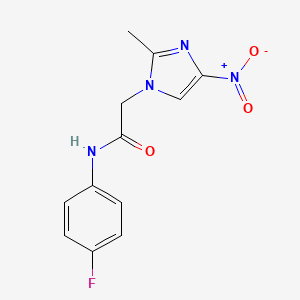
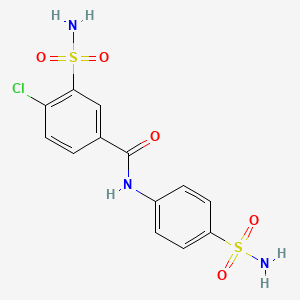
![rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol](/img/structure/B13582342.png)
